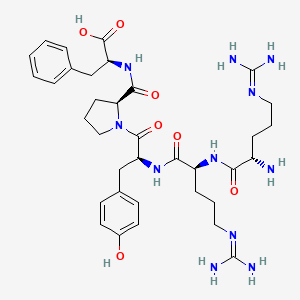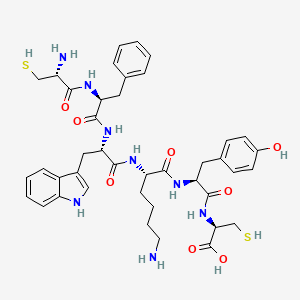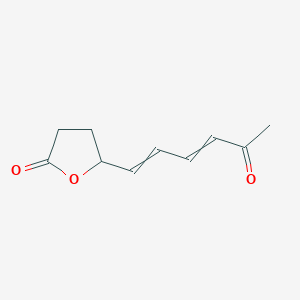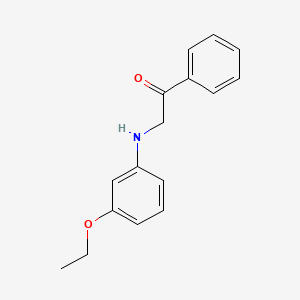
2-(3-Ethoxyanilino)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxyanilino)-1-phenylethan-1-one is an organic compound with a complex structure that includes an ethoxy group attached to an aniline moiety, which is further connected to a phenylethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyanilino)-1-phenylethan-1-one typically involves the reaction of 3-ethoxyaniline with a suitable acylating agent, such as phenylacetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethoxyanilino)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline or phenylethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxyanilino)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxyanilino)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may exert its effects through the inhibition or activation of these targets, resulting in various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxyaniline: A simpler analog with similar structural features but lacking the phenylethanone moiety.
N-Phenylacetamide: Another related compound with a different substitution pattern on the aniline ring.
Uniqueness
2-(3-Ethoxyanilino)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
CAS-Nummer |
178910-19-5 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(3-ethoxyanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-6-9-14(11-15)17-12-16(18)13-7-4-3-5-8-13/h3-11,17H,2,12H2,1H3 |
InChI-Schlüssel |
QTPZILQFNZWWNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
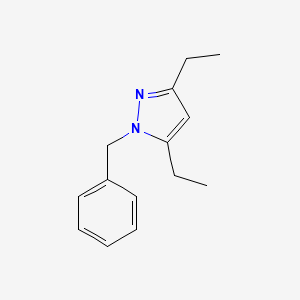
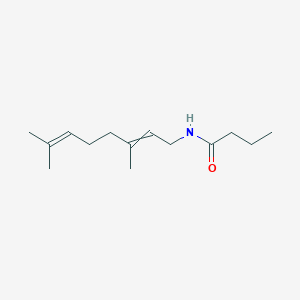

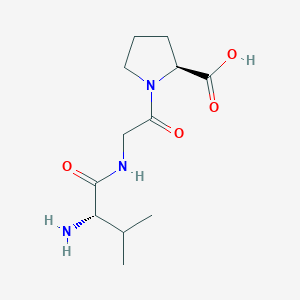
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
